Cas no 1783662-60-1 (N-(2-cyclopentylethyl)hydroxylamine)

N-(2-cyclopentylethyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(2-cyclopentylethyl)hydroxylamine
- EN300-1825677
- 1783662-60-1
-
- インチ: 1S/C7H15NO/c9-8-6-5-7-3-1-2-4-7/h7-9H,1-6H2
- InChIKey: MMVOESUPSDXADD-UHFFFAOYSA-N
- ほほえんだ: ONCCC1CCCC1
計算された属性
- せいみつぶんしりょう: 129.115364102g/mol
- どういたいしつりょう: 129.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 69.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 32.3Ų
N-(2-cyclopentylethyl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825677-0.25g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1825677-2.5g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1825677-1.0g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 1g |
$785.0 | 2023-06-01 | ||
Enamine | EN300-1825677-0.05g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1825677-5.0g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 5g |
$2277.0 | 2023-06-01 | ||
Enamine | EN300-1825677-0.1g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1825677-1g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1825677-0.5g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1825677-10.0g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 10g |
$3376.0 | 2023-06-01 | ||
Enamine | EN300-1825677-10g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 10g |
$3315.0 | 2023-09-19 |
N-(2-cyclopentylethyl)hydroxylamine 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
N-(2-cyclopentylethyl)hydroxylamineに関する追加情報
Introduction to N-(2-cyclopentylethyl)hydroxylamine (CAS No. 1783662-60-1)
N-(2-cyclopentylethyl)hydroxylamine, a compound with the chemical formula C9H19O, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 1783662-60-1, has garnered attention due to its structural complexity and potential applications in drug development. The presence of both cyclopentyl and hydroxylamine functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
The N-(2-cyclopentylethyl)hydroxylamine structure is characterized by a hydroxylamine moiety attached to a 2-cyclopentylethyl group. This configuration imparts specific electronic and steric properties that are valuable in medicinal chemistry. The cyclopentyl ring contributes to the molecule's lipophilicity, while the hydroxylamine group offers reactivity that can be exploited in various synthetic pathways. These features make it an attractive candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the use of hydroxylamine derivatives as pharmacophores in drug discovery. Hydroxylamine groups are known for their ability to participate in hydrogen bonding and metal coordination, which are crucial for binding to biological targets. The N-(2-cyclopentylethyl)hydroxylamine derivative, with its unique structural motif, has been explored in several research studies aimed at identifying new bioactive compounds.
One of the most compelling aspects of N-(2-cyclopentylethyl)hydroxylamine is its potential role as a building block in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors of enzymatic pathways implicated in various diseases. The cyclopentyl group can serve as a scaffold for further functionalization, allowing chemists to tailor the properties of the resulting compounds to specific biological targets.
The synthesis of N-(2-cyclopentylethyl)hydroxylamine typically involves multi-step organic reactions that require careful optimization. Common methods include nucleophilic substitution reactions and reduction processes. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Advanced techniques such as flow chemistry have also been employed to enhance the efficiency of these synthetic routes.
Recent advancements in computational chemistry have further facilitated the study of N-(2-cyclopentylethyl)hydroxylamine and its derivatives. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing drugs with improved efficacy and reduced side effects. Additionally, computer-aided drug design (CADD) has been used to predict the binding affinity of N-(2-cyclopentylethyl)hydroxylamine derivatives to various enzymes and receptors.
The pharmacological properties of N-(2-cyclopentylethyl)hydroxylamine have been investigated in several preclinical studies. These studies have revealed potential applications in treating conditions such as inflammation and neurodegenerative diseases. The ability of hydroxylamine derivatives to modulate enzymatic activity has made them particularly interesting for developing anti-inflammatory agents. Furthermore, their interaction with metal ions has opened up possibilities for applications in metallodrug development.
In conclusion, N-(2-cyclopentylethyl)hydroxylamine (CAS No. 1783662-60-1) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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